![molecular formula C11H19BrO B13303564 [(2-Bromocyclopentyl)oxy]cyclohexane](/img/structure/B13303564.png)
[(2-Bromocyclopentyl)oxy]cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Bromocyclopentyl)oxy]cyclohexane is an organic compound with the molecular formula C11H19BrO It consists of a cyclohexane ring bonded to an ether group, which is further connected to a bromocyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromocyclopentyl)oxy]cyclohexane typically involves the reaction of cyclohexanol with 2-bromocyclopentanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate ether linkage, followed by the substitution of the hydroxyl group with a bromine atom. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[(2-Bromocyclopentyl)oxy]cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding cyclopentyl ether.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of cyclopentyl ethers with various functional groups.
Oxidation: Production of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclopentyl ether.
Scientific Research Applications
[(2-Bromocyclopentyl)oxy]cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2-Bromocyclopentyl)oxy]cyclohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ether linkage play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
[(2-Bromocyclopentyl)oxy]cyclohexane can be compared with other similar compounds, such as:
Cyclohexylmethanol: Lacks the bromine atom and has different reactivity and applications.
Cyclopentylmethyl ether: Similar ether linkage but without the cyclohexane ring, leading to different chemical properties.
2-Bromocyclopentanol: Contains the bromine atom but lacks the ether linkage, resulting in distinct reactivity.
The uniqueness of this compound lies in its combination of a bromocyclopentane ring and a cyclohexane ring connected through an ether linkage, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C11H19BrO |
|---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
(2-bromocyclopentyl)oxycyclohexane |
InChI |
InChI=1S/C11H19BrO/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h9-11H,1-8H2 |
InChI Key |
LFXSIWFUTAZXIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2CCCC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


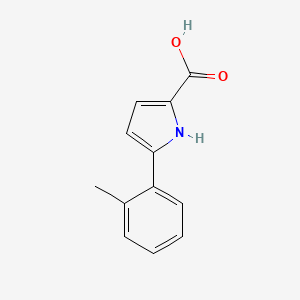
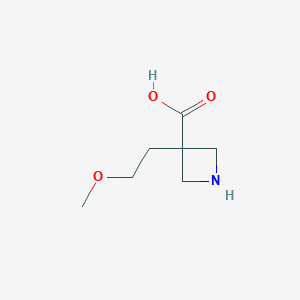
![4-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13303489.png)
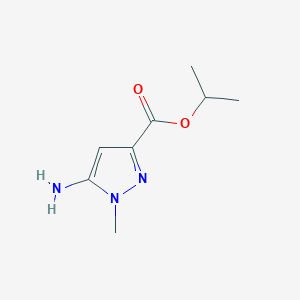

![6-Chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13303506.png)

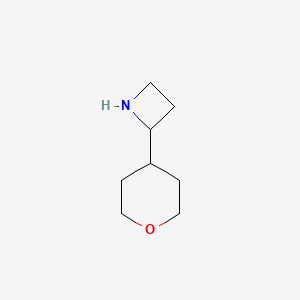
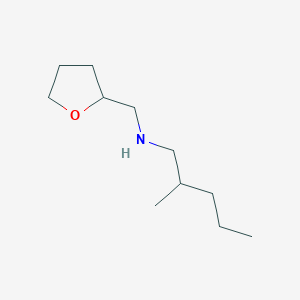
![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13303536.png)

![1-[3-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one](/img/structure/B13303556.png)
![2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide](/img/structure/B13303568.png)

